molecular formula C19H23N B14540658 N-Benzyl-N-(2-phenylethyl)but-3-en-1-amine CAS No. 61907-89-9

N-Benzyl-N-(2-phenylethyl)but-3-en-1-amine

Cat. No.: B14540658
CAS No.: 61907-89-9
M. Wt: 265.4 g/mol
InChI Key: YPHGQAWBHISEFC-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-phenylethyl)but-3-en-1-amine is an organic compound that belongs to the class of amines It features a benzyl group, a phenylethyl group, and a butenyl group attached to a nitrogen atom

Properties

CAS No.

61907-89-9

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

N-benzyl-N-(2-phenylethyl)but-3-en-1-amine

InChI

InChI=1S/C19H23N/c1-2-3-15-20(17-19-12-8-5-9-13-19)16-14-18-10-6-4-7-11-18/h2,4-13H,1,3,14-17H2

InChI Key

YPHGQAWBHISEFC-UHFFFAOYSA-N

Canonical SMILES

C=CCCN(CCC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-phenylethyl)but-3-en-1-amine typically involves the reaction of benzylamine with 2-phenylethyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of benzylamine attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-phenylethyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and phenylethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-Benzyl-N-(2-phenylethyl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-phenylethyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-(2-phenylethyl)amine: Lacks the butenyl group.

    N-Phenylethyl-N-(2-phenylethyl)amine: Contains two phenylethyl groups instead of a benzyl group.

    N-Benzyl-N-methylamine: Contains a methyl group instead of a phenylethyl group.

Uniqueness

N-Benzyl-N-(2-phenylethyl)but-3-en-1-amine is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with similar compounds.

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